Ethyl 4-bromocrotonate chemical properties and structure
Ethyl 4-bromocrotonate chemical properties and structure
An In-Depth Technical Guide to Ethyl 4-bromocrotonate: Structure, Properties, and Synthetic Utility
Introduction: The Versatility of a Bifunctional Reagent
Ethyl 4-bromocrotonate, systematically known as ethyl (2E)-4-bromobut-2-enoate, is a valuable bifunctional reagent in modern organic synthesis.[1][2] Its structure incorporates both an α,β-unsaturated ester and an allylic bromide, making it a potent electrophile capable of undergoing several distinct types of transformations. This dual reactivity allows for its use as a versatile four-carbon building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, grounded in mechanistic principles and field-proven insights.
Molecular Structure and Physicochemical Properties
The foundational element of ethyl 4-bromocrotonate's utility is its molecular architecture. The molecule exists predominantly as the (E)-isomer (trans) due to thermodynamic stability, which places the larger substituents on opposite sides of the carbon-carbon double bond.
Caption: Chemical structure of Ethyl (2E)-4-bromobut-2-enoate.
The key physicochemical properties of ethyl 4-bromocrotonate are summarized in the table below. This data is critical for designing reaction setups, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 37746-78-4 | [3][4] |
| Molecular Formula | C₆H₉BrO₂ | [3][5] |
| Molecular Weight | 193.04 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 94-95 °C at 12 mmHg | [6] |
| Density | 1.402 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.493 | [6] |
| Solubility | Soluble in common organic solvents (ethanol, acetone, ether); sparingly soluble in water. | [1] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon (¹³C) NMR spectra are the most powerful tools for structural confirmation.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~6.9-7.1 | dt | 1H | =CH-C(O) | Deshielded by the adjacent carbonyl group and the double bond. Coupled to the other vinylic proton and the allylic CH₂Br protons. |
| ~6.0-6.2 | dt | 1H | =CH-CH₂Br | Shielded relative to its vinylic partner. Coupled to the other vinylic proton and the allylic CH₂Br protons. The trans coupling constant (J) is expected to be large (~15 Hz). |
| ~4.2 | q | 2H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl ester methylene group. |
| ~4.0 | d | 2H | -CH₂-Br | Allylic protons deshielded by the adjacent bromine atom. |
| ~1.3 | t | 3H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl ester methyl group. |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Typical range for an α,β-unsaturated ester carbonyl carbon. |
| ~145 | =CH-C(O) | Vinylic carbon deshielded by the adjacent carbonyl group. |
| ~122 | =CH-CH₂Br | Vinylic carbon shielded relative to its partner. |
| ~61 | -O-CH₂- | Standard ethyl ester methylene carbon. |
| ~31 | -CH₂-Br | Allylic carbon bearing the bromine atom. |
| ~14 | -CH₃ | Standard ethyl ester methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is primarily used to confirm the presence of key functional groups.
Table 4: Predicted Principal IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3050 | =C-H | Stretch |
| ~2980 | C-H (sp³) | Stretch |
| ~1720 | C=O | Stretch (α,β-unsaturated ester) |
| ~1650 | C=C | Stretch |
| ~1250, ~1170 | C-O | Stretch (ester) |
| ~680 | C-Br | Stretch |
Insight: The C=O stretching frequency (~1720 cm⁻¹) is lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which delocalizes electron density and weakens the carbonyl double bond.[8]
Synthesis and Purification: The Wohl-Ziegler Reaction
Ethyl 4-bromocrotonate is most commonly synthesized via the allylic bromination of ethyl crotonate. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][9]
Caption: Workflow for the synthesis and purification of Ethyl 4-bromocrotonate.
Detailed Experimental Protocol
Objective: To synthesize ethyl 4-bromocrotonate from ethyl crotonate via free-radical allylic bromination.
Materials:
-
Ethyl crotonate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02-0.1 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl crotonate (e.g., 10.9 g, 87.6 mmol) and anhydrous carbon tetrachloride (e.g., 100 mL).[4]
-
Reagent Addition: Add N-bromosuccinimide (e.g., 17 g, 96 mmol) and the radical initiator, AIBN (e.g., 4.3 g, 26 mmol).[4]
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of the less dense succinimide, which floats. The reaction is typically complete within 3-12 hours.[4][9]
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature, then in an ice bath to precipitate the succinimide byproduct.[9] Filter the mixture to remove the solid succinimide. Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.[4]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the CCl₄ solvent.[4]
-
Purification: Purify the resulting crude oil by vacuum distillation. The fraction boiling at 98-99 °C/14 mmHg corresponds to the pure ethyl 4-bromocrotonate.[9]
Mechanistic and Procedural Rationale
-
Why NBS? NBS is the reagent of choice for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂) in the reaction medium.[10][11] This is crucial because high concentrations of Br₂ would favor the competing electrophilic addition reaction across the double bond.
-
Radical Initiator: The reaction proceeds via a free-radical chain mechanism.[10] The initiator (AIBN or BPO) decomposes upon heating to generate initial radicals, which abstract a bromine atom from NBS to start the chain reaction. The bromine radical then selectively abstracts a hydrogen atom from the allylic position of ethyl crotonate, as the resulting allylic radical is stabilized by resonance.
-
Solvent Choice: Carbon tetrachloride is a classic solvent for these reactions as it is non-polar and does not react with the radical intermediates. However, due to its toxicity and environmental concerns, alternative solvents may be considered.
-
Aqueous Wash: Washing with sodium bicarbonate is essential to neutralize any acidic byproducts, such as HBr, that may have formed.[4]
Chemical Reactivity and Synthetic Applications
The synthetic power of ethyl 4-bromocrotonate stems from its ability to act as a versatile electrophile. Nucleophiles can attack at two primary positions, leading to different product classes.
Caption: Key reaction pathways of Ethyl 4-bromocrotonate.
The Reformatsky Reaction: γ-Addition
A classic application is the Reformatsky reaction, where ethyl 4-bromocrotonate reacts with zinc dust to form an organozinc reagent, often termed a Reformatsky enolate.[12][13][14] This reagent is a soft nucleophile that adds to aldehydes and ketones. A key feature of this reaction is its regioselectivity; the addition occurs at the γ-carbon (C4), with a concomitant shift of the double bond, to yield β-hydroxy-δ,ε-unsaturated esters.[15]
-
Mechanism Insight: The reaction proceeds via oxidative addition of zinc into the C-Br bond.[13] The resulting organozinc species is less reactive than a corresponding Grignard or organolithium reagent, which prevents it from undesirably reacting with the ester functionality of another molecule.[13][14] The regioselectivity is influenced by solvent polarity and the nature of the metal catalyst.[15]
Nucleophilic Substitution and Annulations: α-Addition
Under strongly basic, non-nucleophilic conditions, such as with lithium diisopropylamide (LDA), ethyl 4-bromocrotonate can be deprotonated at the α-carbon (C2).[] The resulting carbanion is a potent nucleophile that can be trapped with various electrophiles. This strategy has been powerfully applied in [3+2] annulation reactions with imines to generate enantiopure 3-pyrrolidine structures, which are key intermediates in the synthesis of alkaloids like (-)-supinidine.[]
Other Synthetic Applications
The versatility of ethyl 4-bromocrotonate extends to other transformations:
-
Four-Carbon Homologation: It reacts with organoboranes in the presence of a bulky base to achieve a four-carbon atom homologation, converting the organoborane into a γ,δ-unsaturated ester.[17]
-
Synthesis of Natural Products: It has been employed as a key starting material in the synthesis of natural products like (+)-cyclophellitol.[]
Safe Handling and Storage
As a senior scientist, ensuring laboratory safety is paramount. Ethyl 4-bromocrotonate is a hazardous chemical that requires careful handling.
-
Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[13][18] It is also a lachrymator, meaning it causes tears.[13] Inhalation may cause severe irritation of the respiratory tract.[12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[13][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[12]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[6] It should be stored away from incompatible substances such as strong oxidizing agents, acids, bases, and reducing agents.[19]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Conclusion
Ethyl 4-bromocrotonate is a powerful and versatile four-carbon building block whose utility is derived from the orthogonal reactivity of its allylic bromide and α,β-unsaturated ester functionalities. A thorough understanding of its properties, the mechanistic nuances of its synthesis, and its distinct reaction pathways—from γ-selective Reformatsky reactions to α-selective annulations—enables the synthetic chemist to strategically incorporate this reagent into complex molecular designs. Adherence to strict safety protocols is non-negotiable when handling this corrosive and lachrymatory compound. With careful planning and execution, ethyl 4-bromocrotonate will continue to be an indispensable tool for professionals in research and drug development.
References
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NIST. (n.d.). ethyl 4-bromocrotonate. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
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ACS Publications. (n.d.). Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl 4-hydroxycrotonate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
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NIST. (n.d.). ethyl 4-bromocrotonate. In NIST Chemistry WebBook. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ACS Publications. (1982). Reaction of organoboranes with ethyl 4-bromocrotonate under the influence of potassium 2,6-di-test-butylphenoxide. A convenient procedure for a four-carbon-atom homologation. Journal of the American Chemical Society, 104(19), 5245–5247. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ACS Publications. (1982). Reaction of organoboranes with ethyl 4-bromocrotonate under the influence of potassium 2,6-di-test-butylphenoxide. A convenient procedure for a four-carbon-atom homologation. Journal of the American Chemical Society, 104(19), 5245–5247. Retrieved from [Link]
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ACS Publications. (1982). Reaction of organoboranes with ethyl 4-bromocronate under the influence of potassium 2,6-di-tert-butylphenoxide. A convenient procedure for a four-carbon-atom homologation. Journal of the American Chemical Society, 104(19), 5245–5247. Retrieved from [Link]
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ACS Publications. (1982). Reaction of organoboranes with ethyl 4-bromocrotonate under the influence of potassium 2,6-di-tert-butylphenoxide. A convenient procedure for a four-carbon-atom homologation. Journal of the American Chemical Society, 104(19), 5245–5247. Retrieved from [Link]
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